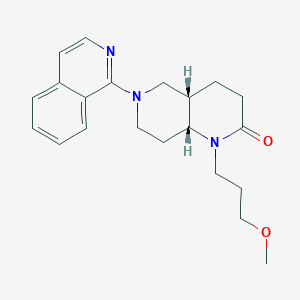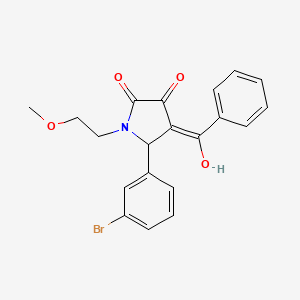![molecular formula C16H23N3O3 B5317465 N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as CPP-109, is a novel chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising results in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide is primarily based on its ability to inhibit HDAC. HDAC is an enzyme that removes acetyl groups from histones, which are proteins that help in the packaging of DNA. By removing acetyl groups, HDAC can decrease the expression of genes that are involved in synaptic plasticity, neurogenesis, and learning and memory. This compound inhibits HDAC, which leads to an increase in the expression of these genes, thereby enhancing synaptic plasticity, neurogenesis, and learning and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is the ability of neurons to form new connections and strengthen existing ones. It has also been found to promote neurogenesis, which is the formation of new neurons in the brain. This compound has been shown to improve learning and memory in animal models. It has also been found to reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a highly specific inhibitor of HDAC, which makes it an ideal tool for studying the role of HDAC in various biological processes. It has also been found to be non-toxic and well-tolerated in animal models. However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. It is also expensive and difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential therapeutic applications of this compound in various neurological disorders need to be further explored. Finally, the development of new synthesis methods for this compound can help to improve its availability for research purposes.
Conclusion
This compound is a novel compound that has shown promising results in the treatment of various neurological disorders. Its ability to inhibit HDAC and enhance synaptic plasticity and neurogenesis makes it a promising candidate for the development of new therapies for these disorders. While there are some limitations to its use in lab experiments, the future directions for research on this compound are numerous, and its potential for therapeutic applications is significant.
Synthesis Methods
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide is synthesized by reacting cyclopentylmagnesium bromide with 4-(2-furoyl)piperazine in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Scientific Research Applications
N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as addiction, anxiety, depression, and epilepsy. It has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of genes that are involved in synaptic plasticity, neurogenesis, and learning and memory. This makes this compound a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
N-cyclopentyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-15(17-13-4-1-2-5-13)12-18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPYVOLQHLMCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5317395.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317399.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317404.png)
![2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-4-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317408.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)
![4-[(4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5317437.png)
![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)

![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317473.png)